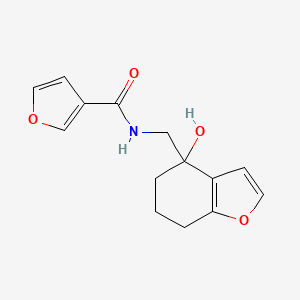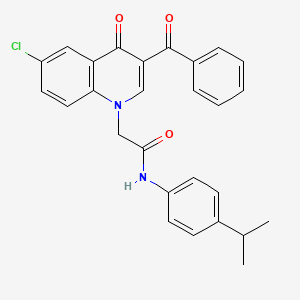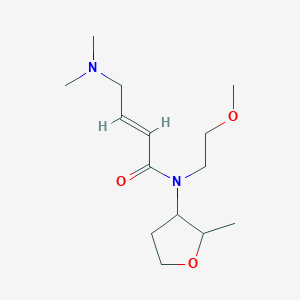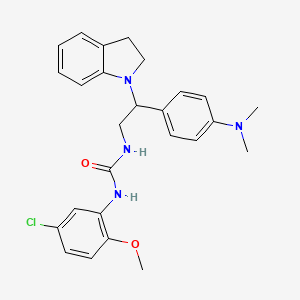
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, ChemSpider ID, etc. It may also include information about its appearance, smell, taste, and solubility .
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, density, refractive index, optical rotation, etc. The compound’s chemical properties like acidity or basicity, stability, reactivity, etc., are also studied .Scientific Research Applications
Antimicrobial Activity
The tetrazole moiety present in this compound is known for its antimicrobial properties. It can be used to develop new antibacterial and antifungal agents, especially targeting resistant strains. The compound’s ability to interfere with bacterial cell wall synthesis or fungal cell membrane integrity makes it a valuable candidate for further drug development .
Anti-inflammatory Agents
Compounds with a tetrazole ring have been reported to exhibit anti-inflammatory activities. This particular compound could be explored for its potential to inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory medications for conditions such as arthritis or asthma .
Anticancer Therapeutics
Benzofuran derivatives, like the one , have shown significant cell growth inhibitory effects in various cancer cell lines. This compound could be researched for its potential use in targeted cancer therapies, possibly offering treatments with fewer side effects compared to traditional chemotherapy .
Cardiovascular Drug Development
Tetrazole-containing compounds have been used in the synthesis of drugs that treat cardiovascular diseases due to their ability to act as bioisosteres for carboxylic acid groups. This compound could be investigated for its cardiovascular therapeutic potential, including the treatment of hypertension and heart failure .
Antiviral Research
The structural complexity of this compound, with both tetrazole and benzofuran moieties, might offer unique interactions with viral enzymes or proteins, leading to the development of new antiviral drugs. Its application could be particularly relevant in the treatment of emerging viral infections .
Neuroprotective Applications
Research has indicated that benzofuran compounds can have neuroprotective effects. This compound could be studied for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein receptors .
Mode of Action
It’s known that such compounds can form conventional hydrogen bonds with amino acid residues in target proteins , which may alter the protein’s function and lead to therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been reported to show a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Similar compounds have been reported to have excellent pharmacokinetics in preclinical species .
Result of Action
Compounds with similar structures have been reported to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-21-17(24)22(20-19-21)13-8-6-12(7-9-13)18-16(23)15-10-11-4-2-3-5-14(11)25-15/h2-10H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOHIIGUCFUISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)


![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2973027.png)



![(Z)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2973034.png)


![2-[6-(Trifluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2973040.png)
![N1-(2-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2973042.png)
![2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2973043.png)
